Cas no 74896-74-5 ((E)-3-cyclohexylbut-2-enoic acid)

74896-74-5 structure
Nombre del producto:(E)-3-cyclohexylbut-2-enoic acid
(E)-3-cyclohexylbut-2-enoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-cyclohexylbut-2-enoic acid
-
- Renchi: 1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+
- Clave inchi: WVRIPRILKKOIQL-BQYQJAHWSA-N
- Sonrisas: C(O)(=O)/C=C(/C1CCCCC1)\C
(E)-3-cyclohexylbut-2-enoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1212462-10.0g |
(2E)-3-cyclohexylbut-2-enoic acid |
74896-74-5 | 95.0% | 10.0g |
$2269.0 | 2025-03-21 | |
Enamine | EN300-78721-10.0g |
3-cyclohexylbut-2-enoic acid |
74896-74-5 | 91% | 10.0g |
$2209.0 | 2023-07-04 | |
TRC | C993623-100mg |
3-cyclohexylbut-2-enoic acid |
74896-74-5 | 100mg |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-1212462-1.0g |
(2E)-3-cyclohexylbut-2-enoic acid |
74896-74-5 | 95.0% | 1.0g |
$528.0 | 2025-03-21 | |
Enamine | EN300-1212462-0.5g |
(2E)-3-cyclohexylbut-2-enoic acid |
74896-74-5 | 95.0% | 0.5g |
$407.0 | 2025-03-21 | |
Enamine | EN300-1212462-5.0g |
(2E)-3-cyclohexylbut-2-enoic acid |
74896-74-5 | 95.0% | 5.0g |
$1530.0 | 2025-03-21 | |
Enamine | EN300-78721-2.5g |
3-cyclohexylbut-2-enoic acid |
74896-74-5 | 91% | 2.5g |
$1008.0 | 2023-07-04 | |
Enamine | EN300-78721-0.25g |
3-cyclohexylbut-2-enoic acid |
74896-74-5 | 91% | 0.25g |
$206.0 | 2023-07-04 | |
Aaron | AR01DXCC-1g |
(2E)-3-cyclohexylbut-2-enoic acid |
74896-74-5 | 91% | 1g |
$731.00 | 2023-12-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7436-100mg |
(E)-3-cyclohexylbut-2-enoic acid |
74896-74-5 | 95% | 100mg |
¥835.0 | 2024-04-17 |
(E)-3-cyclohexylbut-2-enoic acid Literatura relevante
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
74896-74-5 ((E)-3-cyclohexylbut-2-enoic acid) Productos relacionados
- 2229282-32-8(2,3,3,3-tetrafluoropropane-1-thiol)
- 2229387-74-8(tert-butyl N-3-hydroxy-4-(3-oxobutyl)phenylcarbamate)
- 896367-78-5(N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzenesulfonamide)
- 2034467-27-9(2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-6-carboxamide)
- 2171660-18-5(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidopent-4-ynoic acid)
- 1342843-78-0(methyl 2-amino-2-(4-methylcyclohexyl)acetate)
- 1448048-25-6(3-bromo-2-{[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]oxy}pyridine)
- 1456485-29-2(2-(4-chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one)
- 1859527-97-1(4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde)
- 2034540-72-0(methyl 3-(2,3-dimethoxy-2-methylpropyl)sulfamoylthiophene-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:74896-74-5)(E)-3-cyclohexylbut-2-enoic acid

Pureza:99%/99%
Cantidad:5g/1g
Precio ($):1072.0/553.0